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Compound of Interest

Compound Name:
2,4-Dihydroxy-3-

methoxyacetophenone

Cat. No.: B3275503 Get Quote

Spectroscopic Data of 2,4-Dihydroxy-3-
methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dihydroxy-3-methoxyacetophenone (CAS 62615-26-3). Due to the limited availability of

published experimental spectra for this specific compound, this document presents a predictive

analysis based on the well-established spectroscopic principles and data from structurally

analogous compounds. The information herein is intended to serve as a valuable reference for

researchers in the fields of medicinal chemistry, natural product synthesis, and drug

development.

Chemical Structure
IUPAC Name: 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone[1] Molecular Formula: C₉H₁₀O₄[1]

Molecular Weight: 182.17 g/mol [1]

The structure of 2,4-Dihydroxy-3-methoxyacetophenone incorporates a substituted benzene

ring with hydroxyl, methoxy, and acetyl functional groups, which give rise to characteristic

signals in various spectroscopic analyses.
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4-Dihydroxy-3-
methoxyacetophenone. These predictions are derived from the analysis of its chemical

structure and comparison with data from similar acetophenone derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 12.5 Singlet 1H 2-OH (phenolic)

~ 7.5 Doublet 1H H-6

~ 6.5 Doublet 1H H-5

~ 6.0 Singlet 1H 4-OH (phenolic)

~ 3.9 Singlet 3H -OCH₃

~ 2.6 Singlet 3H -COCH₃

Note: The chemical shift of phenolic protons can be broad and may vary with concentration and

solvent.

¹³C NMR (Carbon Nuclear Magnetic Resonance)
Spectroscopy
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 203 C=O

~ 160 C-2

~ 158 C-4

~ 135 C-6

~ 130 C-3

~ 115 C-1

~ 105 C-5

~ 56 -OCH₃

~ 26 -COCH₃

IR (Infrared) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H stretch (phenolic)

~ 3050 Medium C-H stretch (aromatic)

~ 2950 Medium C-H stretch (aliphatic, CH₃)

~ 1640 Strong C=O stretch (ketone)

~ 1600, ~1480 Medium C=C stretch (aromatic ring)

~ 1270 Strong C-O stretch (aryl ether)

~ 1100 Medium C-O stretch (phenol)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

182 High [M]⁺ (Molecular Ion)

167 High [M - CH₃]⁺

139 Medium
[M - CH₃ - CO]⁺ or [M -

C₂H₃O]⁺

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized or isolated compound like 2,4-Dihydroxy-3-methoxyacetophenone.
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Spectroscopic Analysis Workflow

Sample Preparation
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A generalized workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample of 2,4-Dihydroxy-3-
methoxyacetophenone is accurately weighed and dissolved in 0.6-0.7 mL of a suitable
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deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry vial. A small

amount of an internal standard like Tetramethylsilane (TMS) is added for calibration (0 ppm).

The solution is then transferred to a 5 mm NMR tube.[2]

Data Acquisition: The NMR tube is placed in the spectrometer. The instrument is tuned and

the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition

parameters are used, averaging a sufficient number of scans to obtain a high signal-to-noise

ratio. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy
For a solid sample, one of the following methods is commonly employed:

KBr Pellet Method: 1-2 mg of the compound is mixed with approximately 100-200 mg of dry

potassium bromide (KBr) powder. The mixture is finely ground in an agate mortar and then

compressed under high pressure in a die to form a transparent or translucent pellet.[3][4]

Thin Solid Film Method: A small amount of the solid is dissolved in a volatile solvent like

methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The

solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal, and pressure is applied to ensure good contact.[6]

The prepared sample is then placed in the IR spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹. A background spectrum is usually run first and

automatically subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared by dissolving it in a volatile

organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1

mg/mL. This solution is then further diluted to the microgram or nanogram per mL range.[8]

Ionization and Analysis: The sample solution is introduced into the mass spectrometer. For a

compound like this, Electron Ionization (EI) is a common method. In EI, high-energy

electrons bombard the sample molecules in the gas phase, causing ionization and
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fragmentation.[9][10] The resulting ions are then separated based on their mass-to-charge

(m/z) ratio by a mass analyzer and detected.[9][11]

This guide provides a foundational understanding of the spectroscopic properties of 2,4-
Dihydroxy-3-methoxyacetophenone. Researchers are encouraged to perform their own

experimental analyses for confirmation and further investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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